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Compound of Interest

Compound Name: Fmoc-D-Gln(Mtt)-OH

CAS No.: 200638-37-5

Cat. No.: B613506 Get Quote

Executive Summary
Fmoc-D-Gln(Mtt)-OH (N-α-Fmoc-N-γ-(4-methyltrityl)-D-glutamine) is a high-value building

block for the synthesis of protease-resistant peptides and peptidomimetics. Its core utility lies in

the orthogonal protection strategy:

Fmoc: Base-labile (

-amine protection).

Mtt: Hyper-acid-labile (side-chain amide protection).

D-Configuration: Induces specific secondary structures (e.g.,

-turns) and enhances metabolic stability against proteolytic enzymes.

Unlike the standard Trityl (Trt) group, which requires strong acid (95% TFA) for removal, the Mtt

group can be cleaved with mild acid (1% TFA/DCM). This allows researchers to selectively

deprotect the Glutamine side chain on-resin—leaving other protecting groups (Boc, tBu, Pbf)

and the peptide-resin linkage intact—to facilitate site-specific modifications such as cyclization,

dehydration to nitriles, or side-chain anchoring.

Chemical Architecture & Properties[1][2]
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Structural Analysis
The molecule consists of a D-Glutamine backbone protected at the N-terminus by Fmoc and at

the side-chain amide nitrogen by the bulky, lipophilic 4-methyltrityl (Mtt) group.

Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-(4-methyltrityl)-D-

glutamine

CAS Number: 200638-37-5[1][2][3]

Molecular Formula:

Molecular Weight: ~624.74 g/mol

Physicochemical Data Table
Property Specification

Appearance White to off-white crystalline powder

Purity (HPLC)

Chiral Purity L-Enantiomer

Solubility
Soluble in DMF, DMSO, DCM; Insoluble in

Water

Melting Point 145–155 °C (Decomposes)

Storage
+2°C to +8°C (Short term); -20°C (Long term),

Desiccated

Stability
Moisture and light sensitive; Stable under

neutral conditions

Structural Visualization
The following diagram illustrates the chemical connectivity and the distinct lability of the

protecting groups.[4]
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Lability Profile
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Caption: Structural breakdown of Fmoc-D-Gln(Mtt)-OH highlighting the orthogonal lability of

the N-terminal Fmoc and side-chain Mtt groups.

Synthetic Utility: The "Mtt" Advantage
The primary reason to select Fmoc-D-Gln(Mtt)-OH over the cheaper Fmoc-D-Gln(Trt)-OH is

the kinetic difference in acid lability.

Orthogonal Deprotection Hierarchy
In complex peptide synthesis, "orthogonality" allows the chemist to modify specific sites without

affecting others.

Level 1 (Base): Fmoc removal (20% Piperidine).

Level 2 (Mild Acid): Mtt removal (1% TFA or HFIP).[5] Crucial Step.

Level 3 (Strong Acid): Global cleavage/deprotection (95% TFA) removes tBu, Boc, Pbf, Trt.

Applications
On-Resin Dehydration: Converting the Glutamine side chain amide to a nitrile (cyano) group

using TFAA/Pyridine after selective Mtt removal.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b613506?utm_src=pdf-body-img
https://www.benchchem.com/product/b613506?utm_src=pdf-body
https://www.benchchem.com/product/b613506?utm_src=pdf-body
https://www.researchgate.net/publication/12406725_The_deprotection_of_LysMtt_revisited
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613506?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Side-Chain Anchoring: Attaching the peptide to the resin via the Gln side chain (using a

handle) to allow C-terminal modification.

Stapled Peptides: Although less common than Lys-Asp stapling, Gln side chains can

participate in covalent cross-linking if modified.

Experimental Protocols
Standard Coupling Protocol
Fmoc-D-Gln(Mtt)-OH is bulky. To prevent aggregation and ensure complete coupling, use

efficient activating agents.

Reagents:

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

Solvent: DMF (N,N-Dimethylformamide).

Step-by-Step:

Dissolution: Dissolve Fmoc-D-Gln(Mtt)-OH (3.0 eq) in minimum DMF.

Activation: Add HATU (2.9 eq) and DIPEA (6.0 eq). Note: Pre-activation for 30 seconds is

recommended.

Coupling: Add the mixture to the resin-bound peptide. Shake for 45–60 minutes at room

temperature.

Monitoring: Verify coupling efficiency via Kaiser Test (if N-term is primary amine) or Chloranil

Test (if secondary).

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion

sequences.

Selective Deprotection of Mtt (The Critical Protocol)
This procedure removes the Mtt group while keeping the peptide on the resin and preserving

other acid-labile groups (like Lys(Boc) or Ser(tBu)).
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Reagents:

Deprotection Cocktail: 1% TFA (Trifluoroacetic acid) in DCM (Dichloromethane) + 5% TIS

(Triisopropylsilane) as a scavenger.

Why TIS? The Mtt cation is highly stabilized and reactive. Without a scavenger, it may re-

attach to the peptide (e.g., to Trp or Tyr residues).

Workflow:

Wash: Wash resin with DCM (

min) to remove DMF traces (DMF buffers the acid).

Flow Wash: Treat resin with the Deprotection Cocktail for 2 minutes. Filter immediately.

Visual Cue: The solution will turn bright yellow/orange (Mtt cation).

Repeat: Repeat the treatment (

min) until the yellow color fades significantly.

Neutralize: Wash resin with 5% DIPEA/DCM (

min) to neutralize residual acid.

Wash: Wash extensively with DMF.

Validation:

Take a small resin aliquot.

Perform a mini-cleavage (95% TFA).

Analyze via LC-MS.[6] You should see the mass of the peptide with the Gln side chain free (-

CONH2), while other protecting groups (like tBu +56 Da) remain attached.

Workflow Diagram
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Caption: Operational workflow for utilizing Fmoc-D-Gln(Mtt)-OH in SPPS, emphasizing the

selective deprotection stage.

Quality Control & Troubleshooting
Analytical Expectations

HPLC: The Mtt group is very hydrophobic. The protected amino acid will elute late on a C18

column.

Mass Spectrometry (ESI):

Expected Mass

Da.

Common fragment: Loss of Mtt group (Mass - 256).

Common Issues
Issue Cause Solution

Incomplete Coupling Steric hindrance of Mtt/Fmoc.

Use Double Coupling;

Increase temperature to 50°C

(if no Cys/His present).

Premature Mtt Loss
Acidic solvent or HOBt usage.

[4]

Avoid HOBt (acidic); use

Oxyma Pure. Store peptide-

resin in DMF, not DCM.

Re-attachment of Mtt Insufficient Scavenger.
Increase TIS to 5-10% in the

1% TFA cocktail.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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